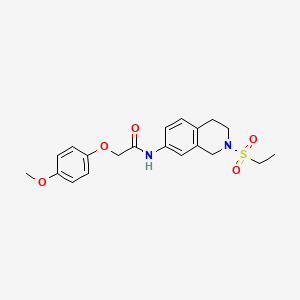
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition. The unique structural features of this compound suggest various mechanisms of action that may contribute to its therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O4S, with a molecular weight of approximately 360.46 g/mol. The compound features an ethylsulfonyl group and a 4-methoxyphenoxy moiety attached to a tetrahydroisoquinoline core. This configuration may enhance its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in neurotransmission. The tetrahydroisoquinoline structure is known for its interactions with dopaminergic and serotonergic systems, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an enzyme inhibitor. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This mechanism is particularly relevant in diseases where enzyme dysregulation plays a critical role.
Biological Activity and Pharmacological Studies
Recent pharmacological evaluations have highlighted several aspects of the biological activity of this compound:
- Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cell lines.
- Antidepressant-like Activity : Behavioral assays in animal models have shown that the compound produces antidepressant-like effects comparable to established antidepressants.
- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokine production in activated immune cells, suggesting potential applications in inflammatory diseases.
Data Summary Table
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Case Study on Neuroprotection : A study involving cultured neuronal cells treated with the compound showed a significant reduction in cell death induced by oxidative stress agents. This suggests that the compound may protect against neurodegeneration associated with conditions like Alzheimer's disease.
- Behavioral Assessment in Rodents : In a forced swim test, rodents administered with the compound exhibited reduced immobility time compared to controls, indicating an antidepressant effect. This aligns with findings from other tetrahydroisoquinoline derivatives known for similar activities.
- Inflammation Model : In an experimental model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-11-10-15-4-5-17(12-16(15)13-22)21-20(23)14-27-19-8-6-18(26-2)7-9-19/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXBXVXVAWUPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














